REACTION_SMILES
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[CH2:3]([CH3:4])[O:5][c:6]1[cH:7][c:8]([C:12]([CH3:13])([CH3:14])[OH:15])[cH:9][cH:10][cH:11]1.[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[H-:1].[I:16][CH3:17].[Na+:2].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1>>[CH2:3]([CH3:4])[O:5][c:6]1[cH:7][c:8]([C:12]([CH3:13])([CH3:14])[O:15][CH3:17])[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1cccc(C(C)(C)O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCOc1cccc(C(C)(C)OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |